molecular formula C24H23ClN2O4S B2769373 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-(4-chlorophenyl)cyclopentanecarboxylate CAS No. 877637-62-2

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-(4-chlorophenyl)cyclopentanecarboxylate

Cat. No. B2769373
M. Wt: 470.97
InChI Key: XSNHBWQRRVBGPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Diarylpyrimidin-2-amine derivatives have shown anticancer properties . These compounds are being studied for their potential as anticancer chemotherapeutic agents .


Synthesis Analysis

Based on 4,6-dimethylpyrimidine-2-thiol hydrochloride, a series of novel S-substituted derivatives including bi- and tricyclic heterosystems with a combination of azines and pyrazole cycles in the molecule were synthesized .


Chemical Reactions Analysis

A series of 2-anilinopyrimidines including novel derivatives has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Several studies have documented the synthesis of pyrimidine-linked heterocyclic compounds through microwave irradiative cyclocondensation, highlighting their potential in creating compounds with significant insecticidal and antibacterial properties. For instance, the synthesis of pyrimidine-linked pyrazole heterocyclics demonstrated not only a novel approach to creating these compounds but also their evaluation against specific insects and microorganisms for potential insecticidal and antimicrobial activities (Deohate & Palaspagar, 2020). Similarly, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for their antibacterial application, showing high activities against certain strains (Azab, Youssef, & El‐Bordany, 2013).

Antimicrobial and Anticancer Activity

Research on novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives has unveiled their potential as antimicrobial and anticancer agents. This includes the evaluation of their in vitro activities, where certain compounds exhibited higher anticancer activity than the reference drug, doxorubicin, along with good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016). Another study focused on linked heterocyclics containing Pyrazole-pyrimidine-thiazolidin-4-one, which also highlighted their significant antimicrobial activity against various bacteria and fungi (Reddy, Devi, Sunitha, & Nagaraj, 2010).

Anticancer and Anti-5-Lipoxygenase Agents

The development of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents showcases the potential therapeutic applications of these compounds. Through synthesis and biological evaluation, certain derivatives were identified with significant inhibitory activity against CDK2/cyclin E, suggesting their utility as anticancer agents (Rahmouni et al., 2016).

Future Directions

The preliminary biological screening has shown that the obtained compounds have a pronounced plants growth-stimulating activity, which is a new property for these heterosystems. This fact indicates the prospectivity of further development of synthesized systems for the search for new plants growth stimulators .

properties

IUPAC Name

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1-(4-chlorophenyl)cyclopentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O4S/c1-15-11-16(2)27-23(26-15)32-14-19-12-20(28)21(13-30-19)31-22(29)24(9-3-4-10-24)17-5-7-18(25)8-6-17/h5-8,11-13H,3-4,9-10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNHBWQRRVBGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-(4-chlorophenyl)cyclopentanecarboxylate

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